![molecular formula C15H12F3NOS3 B12467902 2,2,2-trifluoro-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12467902.png)
2,2,2-trifluoro-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and dithiinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dithiinylidene group: This can be achieved through the reaction of appropriate thiol compounds with suitable electrophiles under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)-ethanone: A compound with a similar trifluoromethyl group but different overall structure.
1-Fluoro-2,4,6-trimethylpyridinium triflate: Another fluorinated compound with distinct chemical properties.
Uniqueness
2,2,2-TRIFLUORO-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE is unique due to its combination of trifluoromethyl and dithiinylidene groups, which confer specific chemical and biological properties not found in other similar compounds .
Propriétés
Formule moléculaire |
C15H12F3NOS3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C15H12F3NOS3/c1-7-4-5-8-9(6-7)19(13(20)15(16,17)18)14(2,3)11-10(8)12(21)23-22-11/h4-6H,1-3H3 |
Clé InChI |
FHHDIEGILZZTKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C(F)(F)F)(C)C)SSC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


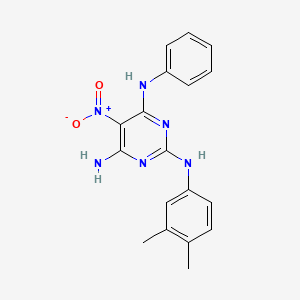
![4-methoxy-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467828.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467831.png)
![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
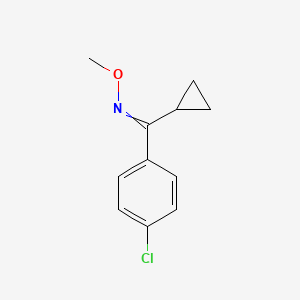
![4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12467838.png)
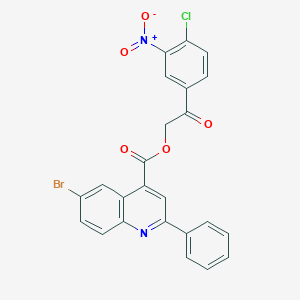
![2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione](/img/structure/B12467842.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
![2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)
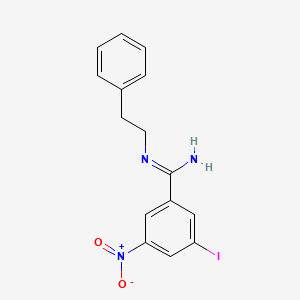
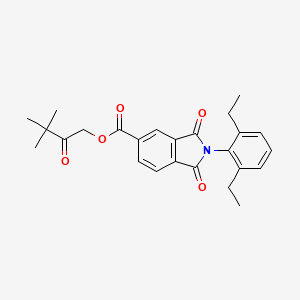
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12467890.png)
